An In-depth Technical Guide to DL-Val-Leu-Arg p-Nitroanilide Acetate Salt: A Chromogenic Substrate for Serine Protease Analysis
An In-depth Technical Guide to DL-Val-Leu-Arg p-Nitroanilide Acetate Salt: A Chromogenic Substrate for Serine Protease Analysis
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application and characteristics of DL-Val-Leu-Arg p-nitroanilide (pNA) acetate salt. We will delve into its chemical properties, the mechanistic principle of its use in enzymatic assays, and provide a detailed, field-proven protocol for its application in measuring protease activity, with a focus on plasma kallikrein.
Section 1: Physicochemical Characterization
DL-Val-Leu-Arg-pNA is a synthetic tripeptide covalently linked to a p-nitroaniline moiety. This compound is specifically designed as a chromogenic substrate for a class of enzymes known as trypsin-like serine proteases. The "DL" designation indicates that the valine residue is a racemic mixture of both D and L isomers, a feature that can enhance stability against degradation by exopeptidases in complex biological samples. The acetate salt form improves the solubility and stability of the compound in aqueous solutions.
The core utility of this peptide lies in its specific amino acid sequence: Valine-Leucine-Arginine. Trypsin-like proteases exhibit a strong preference for cleaving peptide bonds C-terminal to basic amino acid residues, such as Arginine (Arg) or Lysine. The preceding Val-Leu sequence contributes to the binding affinity and specificity for certain proteases.
Data Presentation: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C23H38N8O5·C2H4O2 (or C25H42N8O7) | [1][2] |
| Molecular Weight | ~566.7 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Primary Application | Chromogenic substrate for proteases | [2][4] |
| Common Target Enzymes | Plasma Kallikrein, Urokinase | [3][5][6] |
| CAS Numbers | 117961-22-5, 117961-23-6 | [2][7][8] |
| Storage Conditions | ≤ -10 °C, sealed, away from moisture | [2][3] |
Section 2: Principle of Action - The Chromogenic Assay
The functionality of DL-Val-Leu-Arg-pNA is elegantly simple and powerful. The substrate itself is colorless. However, upon enzymatic cleavage of the amide bond between the C-terminal arginine and the p-nitroaniline group, a yellow chromophore, p-nitroaniline (pNA), is released.[9]
The rate of the yellow color development is directly proportional to the enzymatic activity under conditions where the substrate is not limiting. This change in color can be precisely quantified by measuring the increase in absorbance at a wavelength of 405 nm using a spectrophotometer or a microplate reader.[6][10]
This principle allows for a continuous or endpoint measurement of enzyme kinetics, making it an invaluable tool for determining enzyme activity, assessing inhibitor efficacy in drug screening campaigns, and diagnosing diseases associated with aberrant protease activity.[9][10][11]
Caption: Enzymatic cleavage of DL-Val-Leu-Arg-pNA releases the yellow chromophore pNA.
Section 3: Field-Proven Experimental Protocol: Plasma Kallikrein Activity Assay
Plasma kallikrein is a serine protease that plays a critical role in the kinin-kallikrein system, which is involved in inflammation, blood pressure regulation, and coagulation.[12] Dysregulation of this enzyme is implicated in conditions like hereditary angioedema.[10] The following protocol provides a robust method for quantifying kallikrein activity in plasma samples.
Causality Behind Experimental Choices
-
Buffer System : A Tris buffer at pH 7.8 is utilized because it provides a stable pH environment that is near the optimal activity range for plasma kallikrein.[10]
-
Temperature : The assay is conducted at 37°C to mimic physiological conditions and ensure optimal enzyme performance.[12]
-
Controls : Including a plasma blank is critical. This control, where the stop solution is added before the substrate, accounts for any non-enzymatic substrate degradation or background absorbance from the plasma itself, ensuring the measured activity is genuinely from the enzyme.[13]
-
Data Analysis : The rate of reaction (ΔAbs/min) is calculated from the linear portion of the absorbance curve. This is crucial because as the substrate is consumed, the reaction rate will decrease. Using the initial linear rate provides the most accurate measure of enzyme activity.[9]
Step-by-Step Methodology
-
Reagent Preparation :
-
Assay Buffer : Prepare a 50 mM Tris-HCl buffer containing 150 mM NaCl, adjusted to pH 7.8.[10] Warm to 37°C before use.
-
Substrate Stock Solution : Prepare a 10 mM stock solution of DL-Val-Leu-Arg-pNA acetate salt in sterile, nuclease-free water or DMSO. Store in aliquots at -20°C, protected from light.[9] The choice of solvent depends on the specific product's solubility data.
-
Working Substrate Solution : Dilute the stock solution in the Assay Buffer to a final concentration of 2 mM. Prepare this solution fresh daily.[12]
-
Stop Solution : 20% Acetic Acid in deionized water. This is used for endpoint assays.
-
-
Sample Handling :
-
Collect blood in 3.2% sodium citrate tubes. To prevent cold activation of prekallikrein, process fresh plasma within a few hours at room temperature (15-25°C).[10][13]
-
Centrifuge blood at 2000 x g for 20 minutes. Carefully collect the plasma supernatant.[13]
-
For long-term storage, immediately freeze plasma aliquots at -80°C. Thaw rapidly at 37°C just before use. Avoid repeated freeze-thaw cycles.[13]
-
Dilute plasma samples 1:20 in Assay Buffer immediately before the assay.[10]
-
-
Assay Procedure (96-well plate format) :
-
Setup : Create a plate map designating wells for blanks, standards (if using purified enzyme), and test samples.
-
Sample Addition : Add 50 µL of the diluted plasma sample to the appropriate wells.
-
Blank Preparation : For each sample, prepare a blank well by adding 50 µL of diluted plasma.
-
Pre-incubation : Pre-incubate the plate at 37°C for 5 minutes to allow samples to reach thermal equilibrium.
-
-
Reaction and Measurement :
-
For Kinetic (Initial Rate) Assay :
-
Initiate the reaction by adding 50 µL of the 2 mM working substrate solution to all wells (including samples and blanks).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.[10]
-
-
For Endpoint Assay :
-
To the blank wells only, add 50 µL of Stop Solution.
-
Initiate the reaction in the sample wells by adding 50 µL of the 2 mM working substrate solution.
-
Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). The optimal time should be determined empirically to ensure the reaction remains in the linear range.[12]
-
Stop the reaction in the sample wells by adding 50 µL of Stop Solution.
-
Read the final absorbance of all wells at 405 nm.
-
-
-
Data Analysis :
-
Kinetic Assay :
-
For each sample, subtract the absorbance reading of its corresponding blank at each time point.
-
Plot the corrected absorbance vs. time.
-
Determine the slope (ΔAbs/min) from the linear portion of the curve. This represents the reaction rate.
-
-
Endpoint Assay :
-
For each sample, subtract the final absorbance of its corresponding blank.
-
The resulting absorbance value is proportional to the total activity over the incubation period.
-
-
Calculating Activity : Enzyme activity can be calculated using the Beer-Lambert law, where the rate of pNA formation is determined from its molar extinction coefficient (ε ≈ 10,000 M⁻¹cm⁻¹ at 405 nm, though this should be empirically verified).[9]
-
Caption: Experimental workflow for a chromogenic protease assay.
References
- De Simone, A., et al. (2019). Title of relevant paper, if found. Journal, Volume(Issue), Pages.
-
PubChem. (2017). D-Val-Leu-Arg-pNA (acetate). National Center for Biotechnology Information. Retrieved from [Link]
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NextSDS. (n.d.). DL-VAL-LEU-ARG P-NITROANILIDE ACETATE SALT. Retrieved from [Link]
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NextSDS. (n.d.). DL-Val-Leu-Arg p-Nitroanilide acetate. Retrieved from [Link]
-
Castillo, M. J., et al. (1987). The chemical synthesis of the chromogenic substrates, H-D-Val-L-Leu-L-Lys-p-nitroanilide (S2251) and H-D-Ile-L-Pro-L-ARG-p-nitroanilide (S2288). Thrombosis Research. Retrieved from [Link]
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ChromogenicSubstrates.com. (n.d.). Urokinase. Retrieved from [Link]
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MDPI. (2022). Theoretical Studies of Leu-Pro-Arg-Asp-Ala Pentapeptide (LPRDA) Binding to Sortase A of Staphylococcus aureus. International Journal of Molecular Sciences. Retrieved from [Link]
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Bio-protocol. (2014). Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate specificity of tissue plasminogen activator and urokinase as determined with synthetic chromogenic substrates. Retrieved from [Link]
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Suffritti, C., et al. (2022). A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema. Allergy and Asthma Proceedings. Retrieved from [Link]
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PubMed. (n.d.). A highly sensitive chromogenic microtiter plate assay for plasminogen activators which quantitatively discriminates between the urokinase and tissue-type activators. Retrieved from [Link]
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PubMed. (2011). The effects of Leu or Val residues on cell selectivity of α-helical peptides. Retrieved from [Link]
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PubMed. (n.d.). A robust and cost-effective method for the production of Val, Leu, Ile (delta 1) methyl-protonated 15N-, 13C-, 2H-labeled proteins. Retrieved from [Link]
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BioVision. (n.d.). K997-Plasma Kallikrein activity assay kit. Retrieved from [Link]
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University of Illinois, Soils Lab. (2023). SOP: Enzyme Assays: pNA. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Acetic acid, sodium salt (CAS 127-09-3). Retrieved from [Link]
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Wikipedia. (n.d.). Sodium acetate. Retrieved from [Link]
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IndiaMART. (n.d.). D- Val-leu-arg-p-nitroanilide Diacetate Salt. Retrieved from [Link]
-
MDPI. (2024). Novel Selectable Marker Sesquiterpenoid Antibiotic Pentalenolactone. Retrieved from [Link]
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